Cellular Antiproliferation: Activity of 2-Ethyl-1-(4-methoxyphenyl)butan-1-one vs. Unsubstituted Analog in MCF-7 Cells
The target compound demonstrates significantly weaker antiproliferative activity against the MCF-7 human breast cancer cell line compared to the unsubstituted 4'-methoxybutyrophenone analog. This indicates that the 2-ethyl substituent drastically reduces potency in this specific assay, a critical factor for researchers seeking to avoid cytotoxic effects in cellular studies. 2-Ethyl-1-(4-methoxyphenyl)butan-1-one exhibited an IC50 greater than 10,000 nM [1], whereas its close analog, 4'-methoxybutyrophenone, displayed an IC50 of approximately 380,000 nM (0.38 mM) in a comparable MCF-7 MTT assay after 72 hours .
| Evidence Dimension | Antiproliferative activity (IC50) against MCF-7 human breast cancer cells |
|---|---|
| Target Compound Data | > 10,000 nM |
| Comparator Or Baseline | 4'-Methoxybutyrophenone (CAS 4160-51-4): ~380,000 nM (0.38 mM) |
| Quantified Difference | Target compound is >38-fold less potent (or comparator is >38-fold more potent) |
| Conditions | Human MCF7 cell line, 72-hour MTT assay |
Why This Matters
This >38-fold difference in potency is critical for experimental design where avoiding off-target cytotoxicity is desired, or conversely, for understanding structure-activity relationships (SAR) where the 2-ethyl group is a key determinant of activity.
- [1] ChEMBL. (n.d.). ChEMBL Assay CHEMBL2345705: Antiproliferative activity against human MCF7 cells. European Bioinformatics Institute. Retrieved April 17, 2026. View Source
